

Application Notes and Protocols for LUNA18 in a Mouse Xenograft Model

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For Researchers, Scientists, and Drug Development Professionals

Introduction

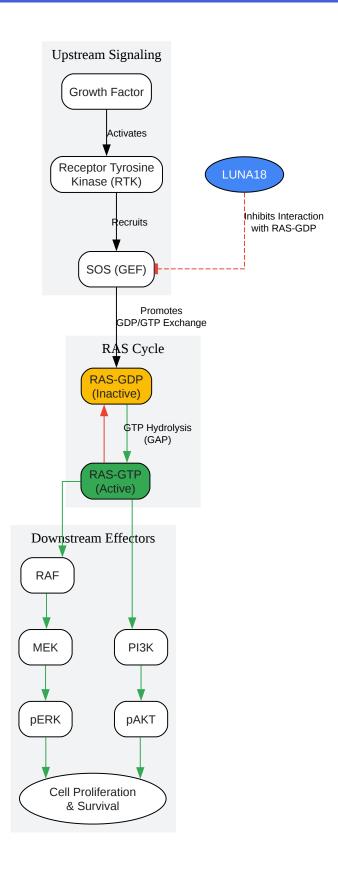
LUNA18 (also known as Paluratide) is an orally bioavailable, macrocyclic peptide that functions as a pan-RAS inhibitor.[1][2] It is designed to treat cancers with RAS gene mutations, which are prevalent in various malignancies, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[3][4] This document provides detailed application notes and protocols for utilizing **LUNA18** in a mouse xenograft model to evaluate its in vivo anti-tumor efficacy.

Mechanism of Action

LUNA18 inhibits the protein-protein interaction between RAS and guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS).[5] By disrupting this interaction, **LUNA18** prevents the exchange of GDP for GTP on RAS, thereby locking RAS in its inactive state. This, in turn, inhibits downstream signaling through critical oncogenic pathways, including the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT pathways, leading to decreased cancer cell proliferation and tumor growth.[3][5] **LUNA18** has demonstrated the ability to decrease levels of active GTP-KRAS and reduce the phosphorylation of ERK and AKT in cancer cell lines.[3][4]

LUNA18 Signaling Pathway Inhibition





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Caption: **LUNA18** inhibits the interaction between RAS and SOS, preventing RAS activation and downstream signaling.

Data Presentation

Preclinical studies have demonstrated the anti-tumor activity of **LUNA18** in xenograft models. [4] The following tables provide a template for presenting quantitative data from a representative in vivo efficacy study.

Table 1: In Vivo Anti-Tumor Efficacy of LUNA18 in NCI-H441 Xenograft Model

Treatment Group	Dose (mg/kg)	Dosing Schedule	Mean Tumor Volume (mm³) ± SEM (Day 21)	Tumor Growth Inhibition (%) (Day 21)	p-value (vs. Vehicle)
Vehicle	-	p.o., q.d. x 14 days	Data not publicly available	-	-
LUNA18	10	p.o., q.d. x 14 days	Data not publicly available	Data not publicly available	Data not publicly available

Table 2: Body Weight Changes in NCI-H441 Xenograft-Bearing Mice

Treatment Group	Dose (mg/kg)	Mean Body Weight Change (%) ± SEM (Day 21)	Notes
Vehicle	-	Data not publicly available	No significant body weight loss observed.
LUNA18	10	Data not publicly available	No marked body weight loss reported. [4]

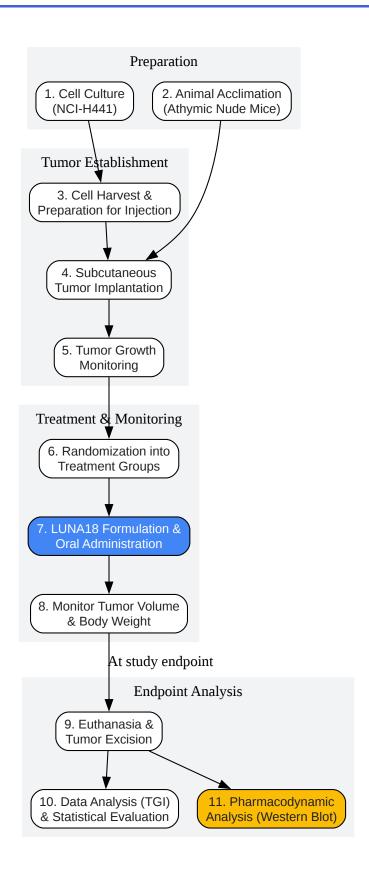


Experimental Protocols

The following protocols provide a detailed methodology for conducting a mouse xenograft study to evaluate the efficacy of **LUNA18**.

Experimental Workflow





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Caption: Workflow for a **LUNA18** mouse xenograft efficacy study.



Protocol 1: NCI-H441 Cell Culture and Preparation

- Cell Line: Human non-small cell lung cancer cell line NCI-H441 (ATCC® HTB-174™), which harbors a KRAS G12V mutation.
- Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
- Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
- Harvesting for Implantation:
 - When cells are approximately 80% confluent, wash with sterile PBS.
 - Detach cells using Trypsin-EDTA.
 - Neutralize trypsin with complete culture medium and centrifuge the cell suspension.
 - Wash the cell pellet twice with sterile, serum-free PBS.
 - Resuspend the final cell pellet in a 1:1 mixture of sterile PBS and Matrigel® Matrix on ice.
 - Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion (viability should be >95%).
 - Adjust the cell concentration to 5×10^7 cells/mL for injection. Keep on ice until implantation.

Protocol 2: Mouse Xenograft Model Establishment

- Animal Model: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.
- Acclimation: Allow mice to acclimate for at least one week upon arrival, with ad libitum access to food and water.
- Implantation:



- Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
- Wipe the right flank with an alcohol pad.
- \circ Inject 100 µL of the cell suspension (containing 5 x 10⁶ NCI-H441 cells) subcutaneously into the right flank using a 27-gauge needle.
- Tumor Monitoring:
 - Begin monitoring tumor growth 3-4 days post-implantation.
 - Measure tumor dimensions twice weekly using digital calipers.
 - Calculate tumor volume (TV) using the formula: TV (mm³) = (Length x Width²) / 2.
- Randomization: When tumors reach a mean volume of approximately 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group) with similar mean tumor volumes.

Protocol 3: LUNA18 Formulation and Administration

- Formulation (Vehicle Example): While the specific vehicle for LUNA18 is not publicly detailed, a common vehicle for oral administration of peptide-based inhibitors in mice is 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween® 80 in sterile water.
 - Note: The optimal vehicle should be determined based on the physicochemical properties of LUNA18.

Preparation:

- Calculate the required amount of LUNA18 for the study based on a 10 mg/kg dose and the body weight of the mice.
- Prepare the LUNA18 suspension in the chosen vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mL/kg dosing volume).
- Ensure the formulation is homogenous before each administration.



Administration:

- Administer LUNA18 or vehicle orally (p.o.) via gavage once daily (q.d.) for 14 consecutive days.
- The administration volume should be consistent, typically 10 mL/kg of body weight.

Protocol 4: Efficacy Evaluation and Animal Monitoring

- Tumor Volume and Body Weight: Measure tumor volume and mouse body weight twice weekly throughout the study.
- Tumor Growth Inhibition (TGI) Calculation: At the end of the study, calculate the TGI
 percentage using the following formula:
 - TGI (%) = [1 (Mean TV of Treated Group at Endpoint / Mean TV of Control Group at Endpoint)] x 100[1]
- Animal Welfare Monitoring:
 - Observe mice daily for clinical signs of distress, including changes in posture, activity, grooming, and food/water intake.
 - Body weight loss exceeding 20% of the initial weight should be a humane endpoint.
 - Tumor volume should not exceed 2000 mm³, or the tumor diameter should not exceed 20 mm in any dimension.
 - Euthanize animals if they reach humane endpoints or at the conclusion of the study.

Protocol 5: Pharmacodynamic (PD) Biomarker Analysis

- Tumor Collection:
 - At a predetermined time point after the final dose (e.g., 4 hours), euthanize a subset of mice from each group.



Immediately excise the tumors, wash with cold PBS, and snap-freeze in liquid nitrogen.
 Store at -80°C until analysis.

Protein Extraction:

- Homogenize the frozen tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate at high speed at 4°C to pellet cellular debris.
- Collect the supernatant and determine the protein concentration using a BCA assay.

Western Blotting:

- Denature 20-30 μg of protein from each tumor lysate by boiling in Laemmli sample buffer.
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against pERK1/2 (Thr202/Tyr204), total
 ERK1/2, pAKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.[6]
 [7]
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels to assess the pharmacodynamic effect of LUNA18 on the MAPK and PI3K-AKT pathways.

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